molecular formula C14H9Cl2N3S B3857896 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone CAS No. 73664-52-5

2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone

Cat. No.: B3857896
CAS No.: 73664-52-5
M. Wt: 322.2 g/mol
InChI Key: YUPRYQYVCWVVLK-CAOOACKPSA-N
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Description

2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone: is a chemical compound that combines the structural elements of 2,4-dichlorobenzaldehyde and 2-benzothiazolylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-benzothiazolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and Schiff bases, which are valuable in medicinal chemistry.

Biology: The compound has potential applications in biological studies, particularly in the development of antimicrobial agents. Its derivatives have shown activity against various bacterial and fungal strains.

Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for their use in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-Dichlorobenzaldehyde 2-benzothiazolylhydrazone.

    2-Benzothiazolylhydrazine: Another precursor used in the synthesis.

    Schiff Bases: Compounds formed by the condensation of aldehydes with amines, similar to the structure of this compound.

Uniqueness: this compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to form Schiff bases and its potential antimicrobial properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-10-6-5-9(11(16)7-10)8-17-19-14-18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPRYQYVCWVVLK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-52-5
Record name Benzaldehyde, 2,4-dichloro-, 2-benzothiazolylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC45091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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